molecular formula C22H26N2O4S2 B2688369 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 863512-25-8

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2688369
CAS No.: 863512-25-8
M. Wt: 446.58
InChI Key: HUXFCZGWIWASFI-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a 2,4,5-trimethylbenzenesulfonamide moiety.

  • Friedel-Crafts acylations for aromatic sulfonyl group introduction .
  • Thiazole ring formation via Hantzsch-type cyclization or nucleophilic substitution.
  • Sulfonamide coupling using benzenesulfonyl chloride derivatives .

The compound’s design integrates electron-donating methoxy and methyl groups, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-14-10-16(3)21(11-15(14)2)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXFCZGWIWASFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The 3,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable 3,4-dimethoxyphenyl halide reacts with the thiazole intermediate .

The final step involves the sulfonation of the thiazole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Notable Features
Target Compound Benzenesulfonamide-thiazole hybrid - 3,4-Dimethoxyphenyl (thiazole)
- 2,4,5-Trimethyl (sulfonamide)
- High lipophilicity due to methyl/methoxy groups
- Potential for π-π interactions via thiazole and aromatic rings
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole-sulfonamide hybrid - Halogens (X = Cl, Br)
- Difluorophenyl
- Halogen substituents increase electronegativity
- Tautomerism between thiol and thione forms
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide - 3,4-Dimethoxyphenethylamine
- Benzoyl group
- Amide bond instead of sulfonamide
- Reduced acidity compared to sulfonamides
N-(2-thiazolyl)-benzenesulfonamide derivatives Benzenesulfonamide-thiazole hybrid - Thiazolyl group
- Variable aryl substituents
- Simpler structure with fewer methyl/methoxy groups
- Thiazole enhances hydrogen-bonding capacity

Key Observations :

  • The target compound distinguishes itself through dual aromatic systems (thiazole and trimethylbenzenesulfonamide), which may enhance binding affinity in biological targets compared to simpler analogues like Rip-B .
  • Thiazole-containing sulfonamides (e.g., ) share the thiazole’s capacity for hydrogen bonding but lack the steric bulk of the target’s 2,4,5-trimethylbenzenesulfonamide group, which could influence receptor selectivity.

Physicochemical Properties

  • IR Spectroscopy :
    • The target’s sulfonamide group would exhibit νS=O stretches near 1300–1200 cm⁻¹, similar to other benzenesulfonamides .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer in triazole analogues , a feature absent in the target due to its thiazole core.
  • Solubility : The 3,4-dimethoxyphenyl and trimethyl groups likely render the target more lipophilic than halogenated derivatives but less water-soluble than Rip-B’s benzamide .

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxy-substituted phenyl group, and a benzenesulfonamide moiety. The presence of electron-donating methoxy groups enhances its reactivity and potential biological interactions.

Chemical Structure

ComponentDescription
Thiazole RingA five-membered ring containing sulfur and nitrogen.
Methoxy GroupTwo methoxy groups at the 3 and 4 positions of the phenyl ring.
BenzenesulfonamideA sulfonamide group attached to a benzene ring.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides to form the thiazole ring.

Synthetic Route Overview

  • Formation of Thiazole Ring : Reaction of α-haloketone with thioamide.
  • Substitution Reactions : Introduction of the methoxy groups and sulfonamide moiety through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit moderate to high antibacterial and antifungal properties.

Table of Biological Activities

Activity TypePathogen/TargetEffectiveness
AntibacterialStaphylococcus aureusModerate activity
AntifungalCandida albicansSignificant inhibition
Anti-inflammatoryCytokine productionReduction observed

Case Studies

  • Antibacterial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as an antibiotic agent.
  • Antifungal Studies : Research indicated that it effectively reduced the viability of Candida albicans, highlighting its potential application in treating fungal infections.
  • Anti-inflammatory Effects : In cellular models, the compound reduced pro-inflammatory cytokine production, suggesting possible therapeutic applications in inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial growth and inflammatory responses.

Potential Mechanisms

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis.
  • Modulation of Immune Response : The reduction in cytokine production suggests an ability to modulate immune responses.

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